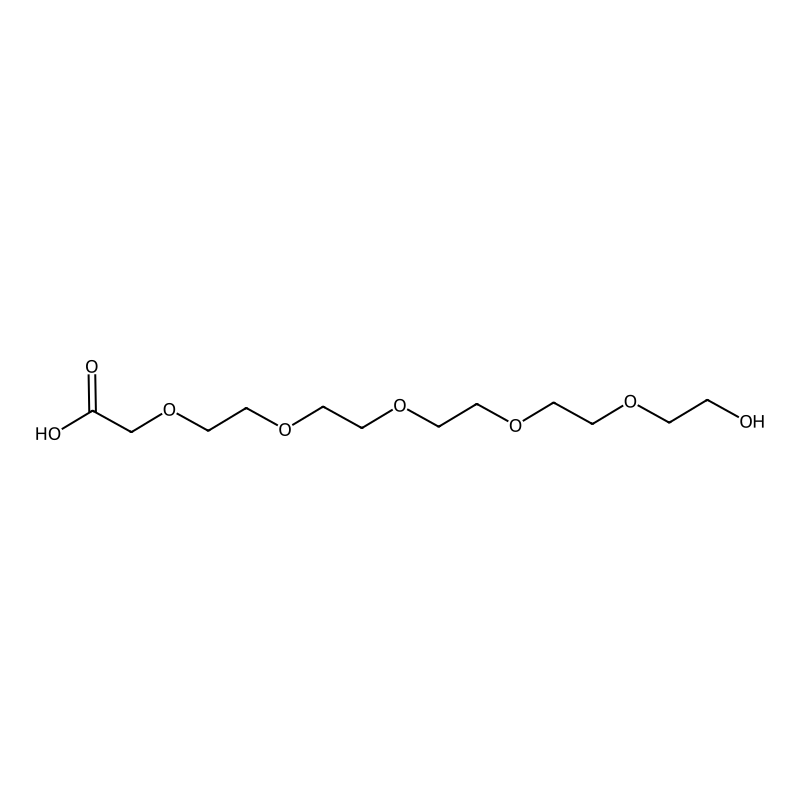

HO-Peg5-CH2cooh

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Complex Structure: The molecule possesses a lengthy chain of ether linkages attached to an ethanoic acid group. This complex structure makes it less common and less commercially relevant compared to simpler organic acids.

- Nomenclature Ambiguity: The provided name (2-[2-[2-[2-[2-(2-Hydroxyethyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanoic Acid) is not a standard IUPAC name. While it conveys the general structure, a more precise definition would be necessary for proper identification in scientific literature.

Finding Scientific Information on Similar Molecules

If you're interested in scientific research on similar molecules, you could explore:

- Polyethylene Glycol (PEG): PEGs are a class of molecules with repeating ethylene glycol units. 2-[2-[2-[2-[2-(2-Hydroxyethyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanoic Acid shares some structural similarity with PEGs. Research on PEGs can be found in various scientific databases like PubMed Central .

- Hydroxyethylated Esters: These are esters containing a hydroxyethyl group. They possess some functional group similarities to the target molecule. Scientific articles on hydroxyethylated esters can be found through scientific search engines like ScienceDirect .

Hydroxyl Polyethylene Glycol with a Carboxylic Acid Group (HO-Peg5-CH2cooh) is a synthetic compound characterized by a polyethylene glycol backbone with a terminal hydroxyl group and a carboxylic acid functional group. Its chemical formula is C₁₂H₂₄O₈, and it is classified under the broader category of polyethylene glycols, which are widely used in biochemistry and pharmaceutical applications due to their solubility and biocompatibility properties .

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.

- Reduction: The carboxylic acid can be reduced to form primary alcohols.

These reactions make HO-Peg5-CH2cooh versatile for various chemical modifications, enhancing its utility in synthesis and formulation.

The biological activity of HO-Peg5-CH2cooh primarily stems from its ability to enhance the solubility and stability of drugs. It is often used as a linker in drug delivery systems, particularly in antibody-drug conjugates (ADCs) and PROTAC (proteolysis-targeting chimera) technologies. The compound's hydrophilic nature facilitates better interaction with biological systems, potentially improving drug efficacy and reducing toxicity .

The synthesis of HO-Peg5-CH2cooh typically involves the following methods:

- Polymerization: Ethylene oxide can be polymerized to form polyethylene glycol, followed by functionalization to introduce hydroxyl and carboxylic acid groups.

- Functionalization: The terminal hydroxyl group can be converted into a carboxylic acid through oxidation or by using reagents such as thionyl chloride followed by hydrolysis .

These methods allow for precise control over the molecular weight and functional groups of the resulting compound.

HO-Peg5-CH2cooh has several applications, including:

- Drug Delivery: Used as a polymeric carrier for targeted drug delivery systems.

- Bioconjugation: Serves as a linker in the synthesis of bioconjugates such as ADCs.

- Cosmetic Formulations: Employed in skin care products for its moisturizing properties due to its hydrophilic nature .

Interaction studies involving HO-Peg5-CH2cooh focus on its behavior in biological systems, particularly how it interacts with proteins and other biomolecules. These studies reveal that the compound can enhance solubility and stability of therapeutic agents, facilitating their transport across cell membranes. Additionally, its biocompatibility makes it suitable for use in various biomedical applications without eliciting significant immune responses .

Several compounds share structural similarities with HO-Peg5-CH2cooh, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Hydroxyl Polyethylene Glycol | Similar PEG backbone | Varies only in chain length or functional groups |

| Hydroxyl Polyethylene Glycol Acetic Acid | Contains an acetic acid group | More hydrophobic than HO-Peg5-CH2cooh |

| Fmoc-NH-PEG5-CH2COOH | Contains Fmoc protecting group | Used primarily in drug conjugation |

HO-Peg5-CH2cooh stands out due to its specific balance of hydrophilicity and functionality, making it particularly effective for drug delivery applications compared to other similar compounds.